N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215555-57-9
VCID: VC4280604
InChI: InChI=1S/C20H22FN3OS.ClH/c1-3-23(4-2)12-13-24(19(25)15-8-6-5-7-9-15)20-22-17-11-10-16(21)14-18(17)26-20;/h5-11,14H,3-4,12-13H2,1-2H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3.Cl
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.93

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1215555-57-9

Cat. No.: VC4280604

Molecular Formula: C20H23ClFN3OS

Molecular Weight: 407.93

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride - 1215555-57-9

Specification

CAS No. 1215555-57-9
Molecular Formula C20H23ClFN3OS
Molecular Weight 407.93
IUPAC Name N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C20H22FN3OS.ClH/c1-3-23(4-2)12-13-24(19(25)15-8-6-5-7-9-15)20-22-17-11-10-16(21)14-18(17)26-20;/h5-11,14H,3-4,12-13H2,1-2H3;1H
Standard InChI Key CKVHXMWOWNHAGP-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3.Cl

Introduction

Synthesis

The synthesis of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. Key methods include:

  • The reaction of chloroacetyl chloride with p-amino benzoic acid .

  • Further reaction with 2-mercaptobenzimidazole to yield 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido) benzoic acid .

The process requires careful control of reaction conditions, such as temperature and time, to ensure high yield and purity. Analytical techniques like HPLC and NMR spectroscopy are commonly used to characterize the synthesized product.

Potential Applications

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is primarily utilized in research settings to explore its pharmacological effects. Potential applications include:

  • Use as a pharmaceutical intermediate.

  • Investigation of its interactions with specific biological targets, such as receptors or enzymes involved in disease processes.

  • Evaluation as a potential therapeutic agent, particularly in oncology and as a kinase inhibitor.

The compound's unique combination of functional groups suggests it may possess distinct biological properties that warrant further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator